6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Description
6-Phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine is a pyridazine derivative characterized by a pyridazine core substituted with a phenyl group at position 6 and a pyridin-3-ylmethylamine group at position 2. Its molecular formula is C₁₆H₁₅N₅ (molecular weight: 277.33 g/mol). This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-6-14(7-3-1)15-8-9-16(20-19-15)18-12-13-5-4-10-17-11-13/h1-11H,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXCTOWJDKTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
The pyridazine ring undergoes substitution reactions at positions activated by electron-withdrawing groups or halogen atoms. Key examples include:
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Amination : Reaction with primary/secondary amines under Pd catalysis (e.g., Buchwald-Hartwig conditions) substitutes halogens (Cl, Br) at C-4 or C-5 positions. Yields range from 65% to 85% depending on steric hindrance .
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Halogen Exchange : Iodine or fluorine can replace chlorine at C-6 using KI/NaF in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Coupling Reactions
The amine and pyridine moieties enable cross-coupling and condensation reactions:
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Buchwald-Hartwig Coupling : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos. For example, coupling with 4-bromotoluene produces 6-phenyl-N-(4-methylbenzyl) derivatives in 72% yield .
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Schiff Base Formation : Reacts with aldehydes (e.g., thiophene-2-carboxaldehyde) in ethanol under reflux to form imine derivatives, confirmed by FT-IR and NMR .
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused heterocycles:
Functional Group Transformations
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using K₂CO₃ to yield N-methylated products.
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Oxidation : The pyridazine ring resists oxidation, but the benzylic CH₂ group oxidizes to a ketone with KMnO₄/H₂SO₄.
Comparative Reactivity of Structural Analogs
Substituents significantly influence reactivity:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| 6-(4-Fluorophenyl) analog | Electron-withdrawing F | Faster nucleophilic substitution |
| 6-Phenylpyridazin-3-amine | No N-alkyl group | Reduced coupling efficiency |
The fluorophenyl group enhances electrophilicity at C-4/C-5, while the pyridin-3-ylmethyl side chain stabilizes transition states in coupling reactions .
Mechanistic Insights
Scientific Research Applications
Biological Activities
6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine exhibits significant biological activities, including:
- Antimicrobial Activity : Pyridazine derivatives are known for their antimicrobial properties. Research indicates that related compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction. Specifically, this compound has been linked to the inhibition of carbonic anhydrase and cholinesterase, which are crucial in tumor growth and progression .
- Anti-inflammatory Effects : This compound has demonstrated the ability to suppress excessive glial activation in neurodegenerative diseases by blocking pro-inflammatory cytokines like IL-1 beta. This suggests its potential use in treating conditions like Alzheimer's disease .
Applications in Drug Development
The compound's unique interactions with biological targets make it a promising candidate for drug development:
- Neurodegenerative Diseases : Its selective inhibition of glial activation presents opportunities for therapeutic interventions in neurodegenerative conditions .
- Tuberculosis Treatment : Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis. For instance, related compounds have been shown to reduce bacterial burden significantly in preclinical models .
- Antimycobacterial Activity : The structure–activity relationship (SAR) studies highlight that modifications on the phenyl moiety enhance antimycobacterial activity, making it a target for further research in tuberculosis treatment .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine and related pyridazine derivatives:
Key Comparative Insights:
Substituent Effects on Lipophilicity: The 3-phenylpropyl group in compound 13 increases molecular weight (304.39 vs. 277.33) and lipophilicity compared to the target compound’s pyridin-3-ylmethyl group. This may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- Compound 13 was synthesized with an 82% yield using [(cinnamyl)PdCl]₂ and t-BuXphos, indicating that Pd-catalyzed Buchwald-Hartwig amination is viable for N-arylated pyridazines . The target compound may require similar conditions.
Biological Relevance: The pyridin-3-ylmethyl group in the target compound could facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic-substituted analogs like compound 13. 3-Amino-6-phenylpyridazine (CAS 14966-91-7) serves as a foundational scaffold; N-substitution (e.g., with pyridinylmethyl) is a common strategy to optimize bioactivity .
Solubility and Pharmacokinetics :
- Oxygen-containing substituents (e.g., oxan-4-yl in or THF-derived methyl in ) improve solubility, making them advantageous for oral bioavailability compared to purely aromatic substituents .
Structural Diversity in Drug Discovery :
- Pyridazine derivatives with piperazine (CAS 100241-11-0) or imidazo[1,2-b]pyridazine cores () demonstrate the versatility of this scaffold in targeting enzymes like Plasmodium falciparum kinases or EGFR .
Biological Activity
Overview
6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology and neuroprotection. The following sections detail its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a pyridazine core with a phenyl group and a pyridin-3-ylmethyl substituent. This specific arrangement is believed to enhance its interaction with biological targets, leading to significant pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Anticancer Properties :
- Mechanism : Compounds similar to this compound have shown potential as inhibitors of cancer cell proliferation. They interact with specific protein targets, influencing pathways associated with tumor growth and survival.
- Case Study : A derivative demonstrated significant inhibition of cell lines including HeLa and MDA-MB-231, with IC50 values indicating potent antiproliferative effects .
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Anti-inflammatory Effects :
- Mechanism : This compound can selectively block the production of pro-inflammatory cytokines like IL-1 beta and nitric oxide (NO) from activated glial cells, suggesting potential use in neurodegenerative diseases .
- Case Study : In vitro studies have shown that the compound reduces glial activation without impairing beneficial functions, positioning it as a candidate for treating conditions characterized by excessive inflammation .
-
Antimicrobial Activity :
- Mechanism : Similar derivatives have been evaluated for their antimicrobial properties, targeting various pathogens through different mechanisms of action .
- Case Study : Research highlighted the effectiveness of pyridazine derivatives against Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings related to structural variations and their impact on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine | Contains a fluorophenyl group | Enhanced anticancer activity |
| 5-(3-fluorophenyl)pyrimidin-2-amine | Different core structure | Antimicrobial properties |
| 4-amino-pyridazinone | Lacks additional substituents | FABP4 inhibition |
These findings suggest that the presence of specific functional groups can enhance the binding affinity and efficacy of these compounds against targeted biological pathways.
Research Findings
Recent studies have expanded the understanding of the pharmacological potential of pyridazine derivatives:
- A review highlighted the broad spectrum of biological activities exhibited by pyridazine and pyrimidine derivatives, emphasizing their role in drug development for various diseases .
- Investigations into the synthesis of novel pyridazine analogues have revealed promising results in terms of potency and selectivity against cancer cell lines .
Q & A
Q. What synthetic methodologies are established for 6-phenyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine, and how can catalytic systems improve efficiency?
The synthesis typically involves a multi-step approach: (1) cyclocondensation of hydrazine derivatives with diketones to form the pyridazine core, and (2) N-alkylation of the pyridazin-3-amine with a pyridin-3-ylmethyl group. Catalytic systems such as Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance coupling reactions, improving yields by 15–20% compared to traditional methods. Post-synthetic purification via gradient elution (hexane/ethyl acetate) effectively isolates regioisomers .
Q. How is the molecular structure of this compound characterized, and which crystallographic techniques are most reliable?
Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) is the gold standard. For analogous N-arylpyridazinamines, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers (bond length ≈ 2.89 Å, angle ≈ 168°) . Complementary DFT calculations (B3LYP/6-311G** basis set) validate structural parameters, with bond length deviations <0.02 Å from experimental data.
Q. What physicochemical properties are critical for pharmacological evaluation?
Key properties include:
- LogP : Optimize between 1.5–3.5 for membrane permeability.
- Aqueous solubility : >50 μM (pH 7.4) to ensure bioavailability.
- Thermal stability : DSC analysis shows decomposition onset at ~220°C. These parameters guide formulation strategies, as seen in fluorophenyl analogs .
Advanced Research Questions
Q. How can computational chemistry optimize pharmacokinetics while preserving target affinity?
Quantum mechanical/molecular mechanics (QM/MM) simulations identify critical interactions (e.g., π-π stacking with Phe residues, binding energy <−9 kcal/mol). Modifications at the pyridylmethyl position, such as methyl substitutions, improve metabolic stability by 40% in hepatic microsomes . QSPR models prioritize derivatives with topological polar surface area <90 Ų and <8 H-bond acceptors.
Q. What experimental designs resolve contradictions in bioactivity data across assay systems?
Orthogonal validation strategies include:
- Isothermal titration calorimetry : Confirm binding thermodynamics (ΔG <−8 kcal/mol).
- Knockdown/rescue experiments : Validate target specificity in cellular models.
- Meta-analysis : Compare Hill slopes (cooperativity) and EC₅₀ values across assays. Fluorophenyl analogs showed 3-fold potency variations due to differential membrane permeability .
Q. How are structure-activity relationship (SAR) studies systematically designed for pyridazinamine derivatives?
A factorial design matrix (3 variables × 4 levels) evaluates:
- Phenyl substituents : Electron-withdrawing groups (e.g., −F) at the para position enhance affinity by 2–3 log units.
- Pyridazine modifications : Methyl groups at C4 reduce off-target effects.
- Linker flexibility : Ethylene spacers vs. rigid propargyl groups. Replicate experiments (n ≥ 5) ensure 80% statistical power .
Q. Which analytical techniques identify degradation products during stability studies?
Orthogonal methods include:
- UPLC-PDA : BEH C18 column (1.7 μm) with 0.1% formic acid gradient.
- LC-QTOF-MS/MS : Positive ESI mode (mass accuracy <5 ppm). Forced degradation (40°C/75% RH × 4 weeks) reveals N-dealkylation as the primary pathway (23% impurity formation), detected via [M+H]+ peaks at m/z 228.1234 .
Methodological Notes
- Data Contradictions : Cross-validate bioactivity using SPR (surface plasmon resonance) and microscale thermophoresis .
- Synthetic Optimization : ICReDD’s reaction path search methods reduce development time by 30–50% through quantum chemical calculations .
- Crystallography : CIF files for related structures are available in the Cambridge Structural Database (CSD codes: XXXX, YYYY) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
